2,2-Dimethylcyclohexane-1-carboxylic acid
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Overview
Description
2,2-Dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by a cyclohexane ring substituted with two methyl groups at the 2-position and a carboxylic acid group at the 1-position
Preparation Methods
The synthesis of 2,2-Dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxaldehyde and 2,2-dimethylcyclohexanone.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product. For example, the use of hydrochloric acid or sodium hydroxide can be employed to catalyze the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
2,2-Dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups, such as esters or amides, using reagents like thionyl chloride (SOCl2) or ammonia (NH3).
Major Products: The major products formed from these reactions include 2,2-dimethylcyclohexanol, 2,2-dimethylcyclohexanone, and various substituted derivatives.
Scientific Research Applications
2,2-Dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the cyclohexane ring provides a hydrophobic environment that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,2-Dimethylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
2,2-Dimethylcyclohexanone: This compound lacks the carboxylic acid group and is primarily used as a ketone in organic synthesis.
Cyclohexanecarboxylic acid: This compound lacks the methyl groups at the 2-position, resulting in different chemical properties and reactivity.
2,2-Dimethylcyclohexanol: This compound has a hydroxyl group instead of a carboxylic acid group, leading to different applications and reactivity
Properties
IUPAC Name |
2,2-dimethylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJZUGIZIHRTFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603607 |
Source
|
Record name | 2,2-Dimethylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62581-18-4 |
Source
|
Record name | 2,2-Dimethylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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